molecular formula C16H14N2O2 B11538052 (3Z)-3-[(2-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(2-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11538052
M. Wt: 266.29 g/mol
InChI Key: JIJCXGNEOXZMAA-UHFFFAOYSA-N
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Description

(3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a methoxyphenyl group and an imino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 2-methoxyphenyl isocyanate with an appropriate indole derivative. The reaction is usually carried out under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the imino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would likely include steps such as nitration, reduction, and cyclization to form the indole core, followed by the introduction of the methoxyphenyl and imino groups. The reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a reagent in the synthesis of various compounds.

    2-Methoxy-4-[(4-methoxyphenyl)imino]methylphenol: Known for its antioxidant activity.

    2-Methoxy-6-[(4-methylphenyl)imino]methylphenol:

Uniqueness

(3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(2-methoxyphenyl)imino-5-methyl-1H-indol-2-one

InChI

InChI=1S/C16H14N2O2/c1-10-7-8-12-11(9-10)15(16(19)18-12)17-13-5-3-4-6-14(13)20-2/h3-9H,1-2H3,(H,17,18,19)

InChI Key

JIJCXGNEOXZMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=NC3=CC=CC=C3OC

Origin of Product

United States

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